REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[OH:12])[C:5]([O:7]C)=O.[CH2:13]([Mg]Br)[CH3:14].[CH2:17]1COC[CH2:18]1>>[Cl:1][C:2]1[CH:3]=[C:4]([C:5]([OH:7])([CH2:13][CH3:14])[CH2:17][CH3:18])[CH:9]=[CH:10][C:11]=1[OH:12]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)OC)C=CC1O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
442 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
to stir for 72 h during which time a cream-colored gelatinous precipitate
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature below 27° C
|
Type
|
CUSTOM
|
Details
|
is formed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
quenched with 1 mL portions of sat. ammonium chloride solution until evolution of ethane subsides
|
Type
|
ADDITION
|
Details
|
Additional NH4Cl solution is added (to a total of 50 mL) and the resulting mixture
|
Type
|
CONCENTRATION
|
Details
|
is concentrated
|
Type
|
CUSTOM
|
Details
|
to remove most of the THF
|
Type
|
FILTRATION
|
Details
|
filtered through diatomaceous earth
|
Type
|
WASH
|
Details
|
The organic layer is washed 3 times with sat. NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1O)C(CC)(CC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.6 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |